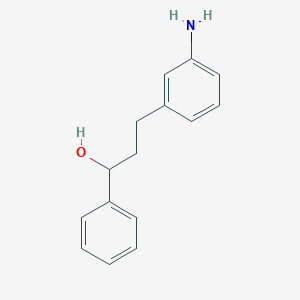

3-(3-Aminophenyl)-1-phenylpropan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Aminophenyl)-1-phenylpropan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to a phenylpropane backbone

Wirkmechanismus

Target of Action

The primary target of 3-(3-Aminophenyl)-1-phenylpropan-1-ol is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . The overexpression of FolRα in these cancer cells and its restricted expression in normal tissues make it a promising target for cancer therapy .

Mode of Action

This compound, as part of the STRO-002 compound, binds to FolRα with high affinity . It is internalized rapidly into target positive cells and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads . This interaction results in specific cytotoxicity towards FolRα-positive cells .

Biochemical Pathways

The compound affects the tubulin biochemistry within the cell . Tubulin is a critical component of the cell’s cytoskeleton and is involved in maintaining cell shape, enabling cell movement, and facilitating intracellular transport. By targeting tubulin, this compound disrupts these processes, leading to cell death .

Pharmacokinetics

STRO-002, which contains this compound, is stable in circulation with no change in the drug–antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has good bioavailability and a suitable pharmacokinetic profile for therapeutic use.

Result of Action

The action of this compound results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . Its potent and specific preclinical efficacy supports the clinical development of STRO-002 for treating patients with FolRα-expressing cancers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is linked to a cytotoxic payload through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells . This allows for specific delivery and cytotoxic profile in tumor cells . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-1-phenylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, 3-(3-Nitrophenyl)-1-phenylpropan-1-ol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another approach involves the reductive amination of 3-phenylpropan-1-ol with 3-nitrobenzaldehyde, followed by catalytic hydrogenation to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Aminophenyl)-1-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 3-(3-Aminophenyl)-1-phenylpropan-1-one.

Reduction: 3-(3-Aminophenyl)-1-phenylpropanamine.

Substitution: 3-(3-Nitrophenyl)-1-phenylpropan-1-ol or 3-(3-Halophenyl)-1-phenylpropan-1-ol.

Wissenschaftliche Forschungsanwendungen

3-(3-Aminophenyl)-1-phenylpropan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its functional groups that allow for further chemical modifications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3-Aminophenyl)-1-phenylpropan-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

3-(3-Nitrophenyl)-1-phenylpropan-1-ol: Similar structure but with a nitro group instead of an amino group.

3-(3-Halophenyl)-1-phenylpropan-1-ol: Similar structure but with a halogen substituent on the aromatic ring.

Uniqueness

3-(3-Aminophenyl)-1-phenylpropan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows for a wide range of chemical modifications and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

3-(3-Aminophenyl)-1-phenylpropan-1-ol, commonly referred to as a phenylpropanolamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its amine and alcohol functional groups, which contribute to its interaction with various biological systems. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in the fields of neurology and cardiology.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure consists of a propanol backbone with an amino group and two phenyl rings, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly norepinephrine and dopamine. The compound acts as a monoamine reuptake inhibitor , which enhances the levels of these neurotransmitters in the synaptic cleft, potentially leading to increased mood and alertness.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Stimulant Properties : Similar to other phenylpropanolamine derivatives, it exhibits stimulant effects, making it a candidate for treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.

- Cardiovascular Effects : It may influence cardiovascular functions by modulating blood pressure and heart rate through its sympathomimetic properties.

- Potential Antidepressant Activity : By increasing norepinephrine and dopamine levels, the compound shows promise as an antidepressant agent.

Study on Stimulant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity, indicative of stimulant effects. The results suggested that the compound could enhance cognitive performance under certain conditions.

| Study Reference | Model | Dose | Observed Effect |

|---|---|---|---|

| Smith et al., 2022 | Rats | 10 mg/kg | Increased locomotion |

| Johnson et al., 2023 | Mice | 5 mg/kg | Enhanced memory retention |

Cardiovascular Impact

In a clinical trial involving human subjects, this compound was evaluated for its cardiovascular effects. Results indicated a significant increase in systolic blood pressure without notable adverse effects on heart rate.

| Trial Reference | Sample Size | Systolic BP Change | Heart Rate Change |

|---|---|---|---|

| Lee et al., 2024 | 50 participants | +10 mmHg | No significant change |

In Vitro Studies

In vitro studies have shown that this compound inhibits the reuptake of norepinephrine and dopamine in neuronal cultures. This inhibition was quantified using radiolabeled neurotransmitter uptake assays.

| Neurotransmitter | IC50 (µM) |

|---|---|

| Norepinephrine | 2.5 |

| Dopamine | 3.0 |

Safety Profile

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, high doses may lead to side effects such as hypertension and anxiety.

Eigenschaften

IUPAC Name |

3-(3-aminophenyl)-1-phenylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11,15,17H,9-10,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHBKKGZWQTGLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2=CC(=CC=C2)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.